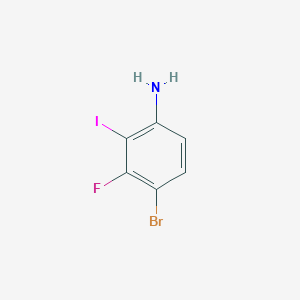

4-Bromo-3-fluoro-2-iodoaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3-fluoro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFIN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNGHQDVQUWGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)I)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 4 Bromo 3 Fluoro 2 Iodoaniline

Precursor-Based Synthesis Strategies

The construction of the 4-bromo-3-fluoro-2-iodoaniline molecule is typically achieved through multi-step pathways that begin with simpler, commercially available benzene (B151609) derivatives. The order of substituent introduction is critical and is dictated by the ortho-, para-, or meta-directing effects of the groups present on the aromatic ring at each stage.

Multi-Step Reaction Pathways from Substituted Benzene Derivatives

A logical and frequently employed strategy for synthesizing complex substituted anilines involves a sequence of electrophilic aromatic substitution and functional group interconversion. A plausible pathway to this compound begins with a readily available precursor like 3-fluoroaniline (B1664137). The synthetic design leverages the directing effects of the amine (or its protected form) and fluoride (B91410) substituents to install the remaining groups at the desired positions.

The amino group is a strong ortho-, para-director. To ensure selectivity and prevent unwanted side reactions, the amino group is often protected, for example, as an acetanilide. The acetamido group remains a potent ortho-, para-director.

A representative multi-step synthesis is outlined below:

| Step | Reaction | Starting Material | Key Reagents | Product | Purpose |

| 1 | Protection | 3-Fluoroaniline | Acetic Anhydride | 3-Fluoroacetanilide | Protect the highly activating amino group and control reactivity. |

| 2 | Bromination | 3-Fluoroacetanilide | N-Bromosuccinimide (NBS) | 4-Bromo-3-fluoroacetanilide | Introduce bromine at the C4 position, para to the directing acetamido group. |

| 3 | Nitration | 4-Bromo-3-fluoroacetanilide | HNO₃ / H₂SO₄ | 4-Bromo-3-fluoro-2-nitroacetanilide | Introduce the nitro group at the C2 position, ortho to the acetamido group. |

| 4 | Deprotection | 4-Bromo-3-fluoro-2-nitroacetanilide | Acid/Base Hydrolysis | 4-Bromo-3-fluoro-2-nitroaniline | Unmask the aniline (B41778) functional group. |

| 5 | Reduction | 4-Bromo-3-fluoro-2-nitroaniline | Fe / HCl or SnCl₂ / HCl | 4-Bromo-3-fluoro-2-aminoaniline | This step is hypothetical for creating a precursor for diazotization. |

| 6 | Diazotization-Iodination | 4-Bromo-3-fluoro-2-aminoaniline | NaNO₂, KI, H⁺ | This compound | Introduce the iodine atom via a Sandmeyer-type reaction. |

This table represents a conceptual pathway. The final two steps illustrate how diazotization could be used, though the more direct route involves reduction of a nitro-iodo precursor as the final step (see Section 2.1.4).

Halogenation and Selective Substitution Approaches to Anilines

Direct halogenation of aniline derivatives is a fundamental approach to synthesizing haloanilines. However, the high activation of the benzene ring by the amino group can lead to over-halogenation and a lack of regioselectivity. To manage this, the amino group is typically protected as an amide (e.g., acetanilide), which moderates its activating effect and enhances regiochemical control.

For the synthesis of this compound, sequential halogenation is necessary. For example, starting with 3-fluoroaniline, the first bromination step is directed primarily to the para-position (C4) relative to the powerful amino directing group. beilstein-journals.org Subsequent introduction of iodine would then require overcoming the existing steric and electronic influences.

Copper halides in ionic liquids have been shown to be effective for the regioselective para-halogenation of unprotected anilines under mild conditions, offering a high-yield alternative to methods requiring protection and deprotection steps. beilstein-journals.org

| Brominating Agent | Solvent | Conditions | Selectivity Noted |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 0°C to room temperature | Effective for brominating activated systems. |

| N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | 70°C | High regioselectivity for bromination of pyridine (B92270) derivatives. |

| Copper(II) Bromide (CuBr₂) | Ionic Liquid | Room Temperature | High para-selectivity for unprotected anilines. beilstein-journals.org |

| Bromine (Br₂) / Iron(III) Bromide (FeBr₃) | Dichloromethane | 0–25°C | Classic electrophilic bromination conditions. |

Diazotization-Iodination Reactions for Aryl Halide Formation

The Sandmeyer reaction and related diazotization-iodination procedures are powerful methods for introducing an iodine atom onto an aromatic ring by displacing a diazonium group, which is formed from a primary aromatic amine. lkouniv.ac.in This reaction is particularly useful for synthesizing iodoarenes that are difficult to access through direct iodination. researchgate.net

Reductive Transformations of Nitrobenzene (B124822) Precursors for Aniline Synthesis

One of the most reliable and common strategies for the synthesis of anilines is the reduction of a corresponding nitrobenzene precursor. This approach is highly applicable to the synthesis of this compound, where the final step would be the reduction of a 4-bromo-3-fluoro-2-iodo-nitrobenzene intermediate. More directly, the literature supports the existence of 4-bromo-3-fluoro-2-nitroaniline, which can be reduced to form an aminobenzene that is an isomer of the target compound. sigmaaldrich.com

The synthesis of the target compound, therefore, likely proceeds via the reduction of the corresponding nitro-precursor, 4-bromo-3-fluoro-2-iodo-nitrobenzene. The reduction of the nitro group is a well-established transformation that can be achieved using various reagents. Common methods include catalytic hydrogenation or the use of dissolving metals in acid.

| Reducing Agent | Conditions | Notes |

| Iron (Fe) in Acid | Fe filings, HCl or Acetic Acid | A classic, cost-effective method for nitro group reduction. evitachem.com |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Another standard method, often providing clean reductions. |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | A clean and efficient method, though may be sensitive to other functional groups. google.com |

The choice of reducing agent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For a polyhalogenated compound, catalytic hydrogenation must be carefully controlled to avoid dehalogenation.

Targeted Functional Group Introduction and Manipulation

The precise placement of bromine and fluorine atoms onto the benzene ring is governed by the principles of regioselectivity in electrophilic aromatic substitution.

Regioselective Bromination and Fluorination Methodologies

The synthesis of this compound requires precise control over the introduction of both bromine and fluorine. Fluorine is typically incorporated in the starting material, as direct fluorination can be aggressive and non-selective. For instance, starting with 3-fluoroaniline or its protected form, 3-fluoroacetanilide, allows the fluorine atom to influence the position of subsequent substitutions. thieme-connect.com

The amino or acetamido group at C1 and the fluoro group at C3 are both ortho-, para-directors. During electrophilic bromination, these groups work in concert to direct the incoming electrophile. The most favored position is C4 (para to the powerful acetamido director), with the C6 and C2 positions being secondary options. Steric hindrance often disfavors substitution at the C2 position, which is flanked by two substituents. Therefore, bromination of 3-fluoroacetanilide with reagents like N-bromosuccinimide (NBS) proceeds with high regioselectivity to yield 4-bromo-3-fluoroacetanilide. This selective bromination is a critical step in building the required substitution pattern before the introduction of the final functional groups.

Reactivity and Chemical Transformations of 4 Bromo 3 Fluoro 2 Iodoaniline

Halogen-Specific Reactivity in Polyhalogenated Systems

The presence of multiple halogen atoms on the aniline (B41778) ring, each with distinct reactivity profiles, enables selective functionalization through various reaction pathways. The electron-donating amino group and the electron-withdrawing halogens create a unique electronic environment that influences the regioselectivity of these transformations.

While detailed studies focusing specifically on the nucleophilic aromatic substitution (SNAr) at the fluorine center of 4-bromo-3-fluoro-2-iodoaniline are not extensively documented in the provided results, the general principles of SNAr in polyhalogenated systems can be applied. The fluorine atom, being the most electronegative, can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. In similar halogenated anilines, halogen atoms can be replaced by nucleophiles under appropriate conditions, allowing for the synthesis of various derivatives. smolecule.com For instance, in related fluoroarenes, selective cleavage of the C-F bond can be achieved with primary and secondary aromatic amines in the presence of a base like potassium tert-butoxide. researchgate.net

This compound is an excellent substrate for metal-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds is a key feature that allows for selective and sequential couplings.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling an organoboron compound with an aryl halide. tcichemicals.com In the context of this compound, the greater reactivity of the C-I bond allows for selective coupling at the 2-position. ajrconline.org The general order of reactivity for aryl halides in Suzuki coupling is I > Br > Cl > F. tcichemicals.comajrconline.org This selectivity enables the synthesis of complex molecules by first reacting the iodo-substituent, followed by a subsequent coupling at the bromo-position. researchgate.net The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. tcichemicals.comnih.gov

Larock Indole (B1671886) Synthesis: The Larock heteroannulation is a palladium-catalyzed reaction between an o-iodoaniline and an alkyne to form an indole ring system. ub.eduresearchgate.net This reaction is highly regioselective, providing good to excellent yields. ub.eduresearchgate.net While the original Larock reaction utilized o-iodoanilines, modifications have been developed to also allow for the use of o-bromoanilines, often requiring different ligands and reaction conditions. nih.govcaltech.edu For this compound, the 2-iodo substituent makes it a suitable candidate for Larock indole synthesis. ub.eduresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org It is a reliable method for the formation of carbon-carbon triple bonds. organic-chemistry.org For polyhalogenated substrates, the reaction typically occurs selectively at the most reactive C-X bond, which is the C-I bond. nih.gov This allows for the introduction of an alkynyl group at the 2-position of this compound.

The table below summarizes the conditions for these palladium-catalyzed reactions.

| Coupling Reaction | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura | Pd(0) complex, Base (e.g., K₃PO₄), Boronic acid | Forms C-C bonds; High selectivity for C-I over C-Br. tcichemicals.comajrconline.orgnih.gov |

| Larock Indole Synthesis | Pd(OAc)₂, Base (e.g., Na₂CO₃, LiCl), Alkyne | Forms indole rings; Highly regioselective. ub.eduresearchgate.net |

| Sonogashira | Pd complex, Cu(I) co-catalyst, Amine base, Terminal alkyne | Forms C-C triple bonds; Selective at the C-I position. organic-chemistry.orgnih.gov |

The differential reactivity of the carbon-halogen bonds in polyhalogenated aromatic compounds is a cornerstone of their synthetic utility. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, which in turn is more reactive than the C-Cl bond. tcichemicals.com This reactivity trend (C-I > C-Br > C-Cl) is attributed to the decreasing bond dissociation energy down the halogen group.

This reactivity difference allows for selective functionalization of this compound. For instance, a Suzuki or Sonogashira coupling can be performed selectively at the 2-position (C-I bond) while leaving the 4-position (C-Br bond) intact for subsequent transformations. ajrconline.orgresearchgate.netnih.gov This stepwise functionalization is a powerful strategy for the construction of complex molecular architectures.

The table below illustrates the typical regioselectivity observed in cross-coupling reactions.

| Halogen Substituent | Position on Aniline Ring | Relative Reactivity in Pd-catalyzed Coupling |

| Iodide | 2 | Highest |

| Bromide | 4 | Intermediate |

| Fluoride (B91410) | 3 | Lowest |

Metal-Catalyzed Cross-Coupling Reactions

Amino Group Reactivity

The amino group in this compound is a key functional group that can undergo a variety of chemical transformations. It is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, although the deactivating effect of the halogens also plays a significant role. cymitquimica.com

The amino group can participate in several types of reactions:

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Acylation: The amino group can be acylated to form amides. This is often done to protect the amino group or to modify the electronic properties of the molecule.

Alkylation: N-alkylation of the amino group can also be achieved.

Coupling Reactions: The amino group itself can participate in certain coupling reactions. chemshuttle.com For example, in the synthesis of some heterocyclic compounds, the amino group is directly involved in the ring-forming step. acs.org

Deamination: The amino group can be removed through reductive deamination, for instance, using isoamyl nitrite (B80452) in a suitable solvent. researchgate.netacs.org

The reactivity of the amino group can be influenced by the presence of the halogen substituents, which modulate its nucleophilicity and basicity.

Participation in Cyclization and Heteroannulation Reactions

The presence of an iodine atom ortho to the amino group makes this compound an excellent substrate for palladium-catalyzed cyclization and heteroannulation reactions. These reactions are powerful tools for the construction of heterocyclic ring systems, particularly indoles.

The Larock indole synthesis is a prominent example of such a reaction, involving the palladium-catalyzed annulation of an o-iodoaniline with an alkyne to form a 2,3-disubstituted indole. ub.eduresearchgate.net The general mechanism involves oxidative addition of the Pd(0) catalyst to the carbon-iodine bond, followed by alkyne insertion, and subsequent reductive elimination to form the indole ring. The regioselectivity of the reaction can often be controlled by the choice of catalyst, ligands, and the steric and electronic properties of the alkyne substituents. ub.eduacs.org

Substituted 2-iodoanilines are widely used in these transformations. For example, various 2-iodoaniline (B362364) derivatives have been coupled with terminal and internal alkynes to generate diverse libraries of indole-containing compounds. nih.govbeilstein-journals.orgacs.org The halogens at the 3- and 4-positions of this compound remain intact during these cyclizations, making them available for subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira reactions) to further elaborate the indole scaffold. ub.edu This stepwise functionalization allows for the synthesis of complex, polysubstituted indoles from a single, versatile starting material. ub.edu

| Aniline Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Generic o-Iodoaniline | Internal Alkyne | Pd(OAc)2 | LiCl, K2CO3 / DMF | 2,3-Disubstituted Indole | ub.eduresearchgate.net |

| N-Tosyl 2-iodoaniline | Propargylic Bromide | Pd(OAc)2 / TFP | In, NaI / DMF | Polysubstituted Indole | acs.org |

| 2-Iodo-4-fluoroaniline | Phenylacetylene | PdCl2(PPh3)2 / (1-Ad)2PBn·HBr | DBU, KOt-Bu / DMSO | Trisubstituted 3-Iodoindole | nih.govbeilstein-journals.org |

| N-Benzyl-2-iodoaniline | Allylbenzene with directing group | Pd2(dba)3 / L8 | Na2CO3, nBu4NCl / DMF | Tetrahydroquinoline | nih.gov |

Derivatives and Analogs of 4 Bromo 3 Fluoro 2 Iodoaniline

Structural Isomers and Positional Analogs

The structural diversity of halogenated anilines is vast, with numerous isomers possible by altering the position of the bromo, fluoro, iodo, and amino groups on the benzene (B151609) ring. nih.govresearchgate.netrsc.org These isomers, while sharing the same molecular formula, can exhibit distinct physical, chemical, and biological properties due to the different electronic and steric environments created by the substituent arrangement.

Positional analogs of 4-bromo-3-fluoro-2-iodoaniline include compounds where the halogens occupy different positions on the aniline (B41778) ring. Examples of such analogs that are commercially available or have been cited in chemical literature include:

4-Bromo-5-fluoro-2-iodoaniline bldpharm.com

4-Bromo-3-fluoro-2-methylaniline nih.gov

5-Bromo-3-chloro-2-fluoroaniline

4-Bromo-3-chloro-5-fluoroaniline (B1374317)

3-Bromo-5-fluoro-4-iodoaniline

The synthesis of these polysubstituted anilines often involves multi-step reaction sequences, which may include protection of the reactive amino group, followed by sequential electrophilic aromatic substitution reactions to introduce the desired halogens at specific positions. researchgate.net

Table 1: Selected Positional Isomers and Analogs

| Compound Name | Molecular Formula | Key Structural Difference from this compound |

|---|---|---|

| 4-Bromo-5-fluoro-2-iodoaniline | C₆H₅BrFIN | Fluorine at position 5 instead of 3 bldpharm.com |

| 4-Bromo-2-iodoaniline (B187669) | C₆H₅BrIN | Lacks the fluorine substituent chemicalbook.com |

| 4-Bromo-3-fluoro-2-methylaniline | C₇H₇BrFN | Iodine at position 2 is replaced by a methyl group nih.gov |

| 5-Bromo-1-chloro-3-fluoro-2-iodobenzene | C₆H₂BrClFI | A related benzene derivative, not an aniline, with chlorine at position 1 and no amino group |

Comparative Analysis of Reactivity and Synthetic Utility

The reactivity of halogenated anilines is fundamentally governed by the nature and position of the halogen substituents. In the context of cross-coupling reactions, which are pivotal for carbon-carbon and carbon-heteroatom bond formation, the different carbon-halogen bonds (C-I, C-Br, C-Cl, C-F) exhibit a well-established reactivity trend. researchgate.net This hierarchy is primarily dictated by the bond dissociation energies (BDEs), with the C-I bond being the weakest and most reactive, followed by C-Br, C-Cl, and C-F. semanticscholar.orgresearchgate.net

For a molecule like this compound, this reactivity difference allows for selective, stepwise functionalization. Palladium-catalyzed reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, can be directed to selectively cleave the C-I bond while leaving the C-Br and C-F bonds intact. nih.govmdpi.comacs.org This chemoselectivity is highly valuable in multi-step syntheses, enabling the sequential introduction of different molecular fragments. For instance, a Sonogashira coupling could be performed at the C-I position, followed by a Suzuki coupling at the C-Br position under more forcing conditions.

The synthetic utility of these isomers is therefore immense. They serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. nih.govresearchgate.net The ability to control the regioselectivity of subsequent reactions based on the inherent reactivity of the C-X bonds is a cornerstone of modern organic synthesis.

Table 2: General Reactivity in Palladium-Catalyzed Cross-Coupling

| Carbon-Halogen Bond | Relative Bond Dissociation Energy | General Reactivity in Oxidative Addition |

|---|---|---|

| C-I | Lowest | Highest |

| C-Br | Low | High |

| C-Cl | High | Moderate |

This differential reactivity allows for programmed, site-selective cross-coupling reactions on polyhalogenated substrates. researchgate.netrsc.org

The position of the halogen atoms and the amino group on the aromatic ring significantly influences the outcome of aromatic substitution and coupling reactions through a combination of electronic and steric effects.

Electronic Effects: The amino group (-NH₂) is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution reactions due to its ability to donate its lone pair of electrons into the aromatic π-system. ijrar.org Conversely, halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho, para-directing because of resonance stabilization provided by their lone pairs. libretexts.orgmasterorganicchemistry.comlibretexts.org In a polysubstituted aniline like this compound, the interplay of these competing effects dictates the regioselectivity of further substitutions. The fluorine atom, being the most electronegative, exerts a strong inductive withdrawing effect.

Steric Effects: The bulky iodine atom at the C2 position, ortho to the amino group, provides significant steric hindrance. This can influence the approach of reagents and catalysts. For instance, in palladium-catalyzed cross-coupling reactions, the steric environment around the C-I and C-Br bonds can affect the rate of oxidative addition to the palladium(0) catalyst. ub.edunsf.gov The ortho-iodoaniline moiety is a particularly useful synthon; for example, it can undergo intramolecular cyclization reactions after an initial coupling to form heterocyclic structures like indoles. rsc.orgmdpi.com

In nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-withdrawing groups ortho or para to a leaving group can activate the ring for nucleophilic attack. researchgate.net The specific arrangement of halogens in isomers of this compound will therefore determine their susceptibility and regioselectivity in SNAr reactions.

Extended Aromatic Systems Incorporating the this compound Scaffold

The unique substitution pattern of this compound makes it an ideal precursor for synthesizing extended, polycyclic aromatic systems. The sequential and selective functionalization of the C-I and C-Br bonds allows for the construction of complex molecular architectures.

One prominent application is in the synthesis of carbazole (B46965) derivatives. nih.govrsc.orgwvu.edu Carbazoles are an important class of nitrogen-containing heterocycles found in natural products and are widely used as materials in organic light-emitting diodes (OLEDs) and photovoltaics due to their electronic and photophysical properties. beilstein-journals.org A common strategy involves a two-step process: first, a coupling reaction at one of the C-X positions to introduce another aryl group, followed by an intramolecular cyclization to form the carbazole ring system. For example, an initial Suzuki or Buchwald-Hartwig coupling at the C-I position of an o-iodoaniline derivative can be followed by a palladium-catalyzed intramolecular C-H arylation to close the ring. nih.gov

The ortho-iodoaniline motif is also fundamental to the Larock indole (B1671886) synthesis, a palladium-catalyzed reaction that forms substituted indoles from an o-iodoaniline and an alkyne. ub.edu This methodology can be applied to this compound, where the C-I bond would participate in the indole formation, leaving the C-Br bond available for subsequent functionalization to build even more complex, multi-ring systems. tandfonline.comresearchgate.netnih.gov These extended systems are of interest in medicinal chemistry and materials science.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Bromo-5-fluoro-2-iodoaniline |

| 4-Bromo-2-iodoaniline |

| 4-Bromo-3-fluoro-2-methylaniline |

| 5-Bromo-3-chloro-2-fluoroaniline |

| 4-Bromo-3-chloro-5-fluoroaniline |

| 3-Bromo-5-fluoro-4-iodoaniline |

| 5-Bromo-1-chloro-3-fluoro-2-iodobenzene |

| N-(4-cyanobenzylidene)-2-iodoaniline |

| Carbazole |

Applications in Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic and Carbocyclic Systems

This compound is a key starting material for a variety of complex ring systems that are prevalent in medicinal chemistry and materials science.

The ortho-iodoaniline structure is a well-established precursor for the synthesis of indoles, a core scaffold in many pharmaceuticals. The reaction typically proceeds through a palladium-catalyzed coupling of the aniline (B41778) with a terminal alkyne, followed by an intramolecular cyclization. This tandem process, often referred to as the Sonogashira coupling-cyclization reaction, is a powerful method for constructing 2-substituted indoles. psu.eduresearchgate.net

A highly efficient one-pot, four-component reaction has been developed for the synthesis of 1,2,3-trisubstituted indoles starting from ortho-haloanilines, including the closely related 4-bromo-2-iodoaniline (B187669). beilstein-journals.org This sequence involves a copper-free alkynylation, a base-catalyzed cyclization to form the indole (B1671886) ring, an electrophilic iodination at the 3-position, and a final N-alkylation. beilstein-journals.org The higher reactivity of the C-I bond compared to the C-Br bond ensures that the initial alkynylation occurs selectively at the 2-position.

Table 1: Four-Component Synthesis of Trisubstituted Indoles

| Step | Reaction Type | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Copper-free Sonogashira Coupling | 4-Bromo-2-iodoaniline, Terminal Alkyne | 2-Alkynyl-4-bromoaniline |

| 2 | Base-catalyzed Cyclization | 2-Alkynyl-4-bromoaniline, KOt-Bu | 5-Bromoindole |

| 3 | Electrophilic Iodination | 5-Bromoindole, N-Iodosuccinimide (NIS) | 5-Bromo-3-iodoindole |

| 4 | N-Alkylation | 5-Bromo-3-iodoindole, Alkyl Halide | 1-Alkyl-5-bromo-3-iodo-2-substituted-indole |

This table illustrates a plausible reaction pathway for 4-bromo-3-fluoro-2-iodoaniline based on established methods for similar compounds. beilstein-journals.org

Carbazoles are another important class of nitrogen-containing heterocycles known for their electronic properties and biological activity. jrespharm.com The synthesis of carbazoles can be achieved from precursors like this compound through multi-step sequences. A common strategy involves the initial formation of a biphenylamine intermediate via a Suzuki or Buchwald-Hartwig cross-coupling reaction, followed by an intramolecular cyclization to form the central five-membered ring. nsf.gov

The presence of halogens on the precursor rings is crucial for these coupling strategies. nsf.gov Transition metal-catalyzed cyclizations of indole-tethered allenes also represent a modern approach to accessing the carbazole (B46965) skeleton under mild conditions. chim.it The functional handles on this compound allow for the assembly of the necessary biphenyl (B1667301) or indole precursors required for these advanced cyclization methods.

Biphenylamines are key structural motifs in many pharmaceuticals and are crucial intermediates for synthesizing more complex systems like carbazoles. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for their preparation. A patent describes the synthesis of 5-Bromo-4'-fluoro-1,1'-biphenyl-2-ylamine by reacting 4-bromo-2-iodoaniline with 4-fluorophenylboronic acid. chemicalbook.com

This reaction demonstrates the principle of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This allows for a selective Suzuki coupling at the iodine-bearing carbon, leaving the bromine atom intact for subsequent functionalization. This stepwise approach is a cornerstone of modern synthetic strategy.

Table 2: Selective Suzuki-Miyaura Cross-Coupling

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Feature |

|---|---|---|---|---|

| This compound | Arylboronic Acid | Palladium Complex | 4-Bromo-3-fluoro-2-(aryl)aniline | Selective reaction at the C-I bond |

This table outlines the selective synthesis of biphenylamine derivatives, a reaction demonstrated with analogous compounds. chemicalbook.comrsc.org

Substituted anilines are fundamental building blocks for quinolines and related fused pyrimidines. The specific substitution pattern of the aniline precursor dictates the structure and properties of the resulting heterocycle. researchgate.netnih.gov

A notable application of a related compound, 2-fluoro-4-iodoaniline (B146158), is found in the process research for TAK-733, a MEK inhibitor. acs.orgnih.gov In this synthesis, a key step involves the nucleophilic aromatic substitution (SNAr) displacement of a chlorine atom on a pyridopyrimidone core by the amino group of 2-fluoro-4-iodoaniline. acs.orgnih.gov This reaction highlights the role of functionalized anilines as nucleophiles in building complex drug molecules. The electron-withdrawing halogens on the aniline ring modulate its reactivity and provide sites for further modification.

The synthesis proceeds through a cascade reaction to form a polysubstituted fluoropyridone, which is then chlorinated and cyclized to create the pyridopyrimidone core. acs.orgnih.gov The final steps involve N-alkylation and the crucial SNAr reaction with the aniline. acs.orgnih.gov

Precursor in Advanced Materials Chemistry

The rigid structure and multiple functionalization points of this compound make it an attractive starting material for advanced materials, particularly liquid crystals.

The synthesis of thermotropic liquid crystals often relies on building blocks that combine a rigid core with flexible terminal chains. Halogenated benzene (B151609) rings are common components of these rigid cores. The deaminated analogue, 1-bromo-2-fluoro-4-iodobenzene, is explicitly used as a precursor for tolane-based liquid crystals. epo.orglookchem.com

The synthesis leverages the differential reactivity of the C-I and C-Br bonds in sequential Sonogashira couplings. The more reactive C-I bond is coupled first with a terminal alkyne, followed by a second coupling at the C-Br position with another alkyne. This allows for the construction of asymmetric, rod-shaped molecules (calamitic mesogens) that are essential for inducing liquid crystalline phases. epo.org Furthermore, substituted anilines can be condensed with anhydrides to form 2-phenyl-isoindole-1,3-diones, which can also serve as mesogenic cores. nasa.gov The structure of this compound is thus ideally suited for creating novel liquid crystal materials through these established synthetic strategies.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromo-4'-fluoro-1,1'-biphenyl-2-ylamine |

| 4-fluorophenylboronic acid |

| 4-bromo-2-iodoaniline |

| 2-fluoro-4-iodoaniline |

| 1-bromo-2-fluoro-4-iodobenzene |

| 2-bromophenylboronic acid |

| 2-iodoaniline (B362364) |

| TAK-733 |

| N-Iodosuccinimide |

| 2-phenyl-isoindole-1,3-dione |

Role in Polymer Chemistry Applications

While specific research on the homopolymerization of this compound is not extensively documented, its role in polymer chemistry can be inferred from the broader field of substituted polyanilines. Halogenated anilines are known to be utilized as monomers for the synthesis of conductive polymers with tailored properties. researchgate.net The presence and nature of halogen substituents on the aniline monomer significantly influence the polymerization process and the final characteristics of the polymer, such as conductivity, solubility, and thermal stability. researchgate.net

The polymerization of aniline and its derivatives is typically achieved through chemical or electrochemical oxidation. bohrium.comgoogle.com In the case of this compound, the electronic effects of the three different halogen atoms would play a crucial role. The fluorine atom, being highly electronegative, along with the other halogens, would decrease the electron density of the aromatic ring. This modification of the electronic properties of the monomer can affect the oxidation potential and the kinetics of polymerization. researchgate.net

Studies on the polymerization of other halogenated anilines, such as 2-fluoroaniline, 2-chloroaniline, 2-bromoaniline, and 2-iodoaniline, have shown that the polymerization occurs via a head-to-tail mechanism. researchgate.net The resulting polymers exhibit altered electronic and structural properties compared to unsubstituted polyaniline. For instance, the UV-Vis spectra of these substituted polymers show shifts in the π→π* transition wavelengths, and their conductivities are influenced by electronic, steric, and anion effects. researchgate.net It is anticipated that a polymer derived from this compound would also exhibit unique electronic and optical properties due to the combined influence of its multiple halogen substituents.

Furthermore, the presence of multiple halogen atoms offers potential for post-polymerization modification. The different reactivities of the C-Br, C-I, and C-F bonds could allow for selective functionalization of the polymer backbone, enabling the creation of advanced materials with specific functionalities for applications in sensors, electronics, and coatings.

Utilization in Fine Chemical Synthesis as a Versatile Intermediate

This compound is a highly versatile intermediate in fine chemical synthesis, primarily due to the differential reactivity of its three halogen substituents, which allows for selective, stepwise functionalization through various cross-coupling reactions. cymitquimica.comchemicalbook.com This controlled reactivity makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. cymitquimica.comevitachem.comxinchem.com

The carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, followed by the carbon-bromine bond, while the carbon-fluorine bond is generally the most stable. ajrconline.org This reactivity hierarchy enables chemists to selectively introduce different substituents at specific positions on the aniline ring.

Research Findings on the Synthetic Utility of Halogenated Anilines:

| Reaction Type | Reactant(s) | Catalyst/Reagents | Product Type | Significance | Reference(s) |

| Suzuki Coupling | 4-bromo-2-methylaniline, 3-chloro-4-fluorobenzene boronic acid | Pd(PPh₃)₄, K₃PO₄ | Thiophene-based imines | Synthesis of functionalized imines with potential biological activity. | nih.gov |

| Suzuki Coupling | 3-fluoro-4-iodo aniline | Palladium tetrakistriphenylphosphine, Na₂CO₃ | Biphenylamine derivatives | Precursors for pharmacologically active compounds. | ajrconline.org |

| Sonogashira Coupling | N,N-dialkyl-ortho-iodoanilines, terminal alkynes | Pd/Cu catalyst | N,N-dialkyl-ortho-(1-alkynyl)anilines | Intermediates for the synthesis of 3-sulfenyl- and 3-selenylindoles. | nih.gov |

| Heck Reaction | 2-iodoaniline derivatives | Nickel catalyst | Phenanthridinone analogues | Access to complex heterocyclic systems with potential applications in medicinal chemistry. | acs.orgnih.gov |

| Four-Component Reaction | 4-bromo-2-iodoaniline, terminal alkyne, N-iodosuccinimide, alkyl halide | DBU, KOt-Bu | Trisubstituted 3-iodoindoles | Efficient one-pot synthesis of highly substituted indoles, which are important scaffolds in drug discovery. | researchgate.net |

For example, in a multi-component synthesis, 4-bromo-2-iodoaniline can be reacted in a consecutive four-component sequence involving a copper-free alkynylation, a base-catalyzed cyclization to form an indole ring, electrophilic iodination, and finally alkylation to produce complex trisubstituted 3-iodoindoles. researchgate.net This demonstrates the compound's utility in building intricate molecular frameworks in a single pot.

Furthermore, derivatives of halogenated anilines are crucial intermediates in the synthesis of various bioactive molecules. For instance, 4-bromo-3-chloro-5-fluoroaniline (B1374317) is a key intermediate in the synthesis of the antibiotic Tradizolid. Similarly, halogenated anilines are used in the preparation of agrochemicals and pigments. cymitquimica.comxinchem.com The unique substitution pattern of this compound makes it a promising candidate for the development of novel pharmaceuticals and materials.

Spectroscopic and Advanced Structural Characterization of 4 Bromo 3 Fluoro 2 Iodoaniline and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of compounds. For a substituted aniline (B41778) like 4-bromo-3-fluoro-2-iodoaniline, these spectra would reveal characteristic vibrational modes of the aniline ring and the attached functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A theoretical FT-IR analysis of this compound would be expected to show characteristic absorption bands corresponding to:

N-H stretching vibrations of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic ring, usually found in the 1400-1600 cm⁻¹ range.

C-N stretching vibrations , which occur in the 1250-1360 cm⁻¹ region.

C-F, C-Br, and C-I stretching vibrations at lower frequencies, typically below 1200 cm⁻¹, with the C-I bond exhibiting the lowest frequency vibration.

However, without experimental data, a specific data table of observed frequencies cannot be provided.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, an FT-Raman spectrum of this compound would also provide insight into its molecular structure. Aromatic ring vibrations and symmetric stretching modes of non-polar bonds often produce strong signals in Raman spectroscopy. Key expected features would include:

Intense bands for the aromatic ring system.

Vibrations associated with the carbon-halogen bonds.

No experimental FT-Raman data for this compound has been found in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the proton, carbon, and fluorine environments.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would be expected to show signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the bromine, fluorine, and iodine substituents.

No specific experimental ¹H NMR data is available in the reviewed sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would display distinct signals for each of the six carbon atoms in the benzene (B151609) ring. The chemical shifts would be significantly affected by the attached halogens, with the carbons bonded to iodine, bromine, and fluorine showing characteristic shifts.

Specific experimental ¹³C NMR data for this compound could not be located.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a signal for the single fluorine atom. The chemical shift of this signal would be characteristic of its position on the heavily substituted aromatic ring, and it would likely exhibit coupling to the adjacent protons.

No experimental ¹⁹F NMR data has been reported for this compound in the available literature.

Mass Spectrometry Techniques

Mass spectrometry serves as a fundamental tool for the determination of molecular weight and elemental composition, as well as for the identification of metabolites and impurities.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the elemental formula of this compound and its derivatives. By providing highly accurate mass measurements, often to within parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For instance, in the analysis of related halogenated compounds like 4-Bromo-3-chloro-5-fluoroaniline (B1374317), high-resolution electrospray ionization mass spectrometry (ESI-MS) is employed to identify impurities at trace levels, such as fragments resulting from the loss of a bromine atom. This level of precision is indispensable for verifying the identity and purity of newly synthesized compounds.

A study on the synthesis of carbazoles utilized a High Resolution ESI Q-TOF mass spectrometer to characterize intermediates, including N-(4-bromophenyl)-2-iodoaniline. rsc.org This underscores the importance of HRMS in confirming the successful synthesis of precursors to more complex molecular architectures.

Table 1: Representative HRMS Data for Halogenated Anilines

| Compound | Molecular Formula | Calculated m/z | Observed m/z | Technique |

|---|---|---|---|---|

| 4-Bromo-3-chloro-5-fluoroaniline | C₆H₄BrClFN | - | [M-Br]⁺ 143.1 | ESI-MS |

| 4-Bromo-2-iodoaniline (B187669) | C₆H₅BrIN | - | - | - |

| N-(4-bromophenyl)-2-iodoaniline | C₁₂H₉BrIN | - | - | ESI Q-TOF |

Note: Specific observed m/z values for this compound were not available in the searched literature. The table provides examples of HRMS application for similar structures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures, such as reaction products or biological samples containing metabolites.

In the context of halogenated anilines, LC-MS, especially when coupled with inductively coupled plasma mass spectrometry (ICP-MS), offers element-specific detection that is invaluable for tracking the metabolic fate of these compounds. For example, a study on the metabolism of 2-fluoro-4-iodoaniline (B146158) in earthworms utilized HPLC-ICP-MS with iodine-specific detection to profile and quantify iodine-containing metabolites. researchgate.netresearchgate.net This approach allowed for the identification of Phase II metabolites like N-glutamyl and N-glucoside conjugates, highlighting key detoxification pathways. researchgate.netresearchgate.net

Similarly, the metabolism of 4-bromoaniline (B143363) has been investigated using HPLC-ICP-MS, which enabled the detection of numerous brominated metabolites in urine and bile. nih.gov The use of LC-MS/MS is also prevalent in the simultaneous determination of various chloro- and bromo-phenolic compounds in water samples, demonstrating the versatility of this technique for environmental analysis. science.gov The synthesis of biphenylamine derivatives starting from 3-fluoro-4-iodoaniline (B1317028) also employed LC-MS for reaction monitoring and product characterization. ajrconline.org

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering a detailed picture of molecular geometry, conformation, and the interactions that dictate the solid-state architecture.

Crystal Packing and Supramolecular Assembly

The way molecules of this compound and its analogs pack in the solid state is governed by a delicate balance of intermolecular forces. Studies on a range of halogenated anilines reveal that their supramolecular assembly can be intricate. acs.org In many cases, these molecules form extended networks through various non-covalent interactions. nih.gov For instance, the crystal structures of many halogen-substituted anilines have been determined, including those of 2-fluoroaniline, 4-chloroaniline, 4-bromoaniline, and 4-iodoaniline. researchgate.net It has been noted that chloro- and bromo-substituted anilines often exhibit similar packing (isostructural), whereas their iodo- counterparts frequently adopt distinct crystal structures. researchgate.netresearchgate.net This difference is often attributed to the larger size and greater polarizability of the iodine atom. researchgate.net The supramolecular assembly in cocrystals involving halogenated anilines can be influenced by the nature of the halogen bond donor, with iodine-containing donors generally being stronger than bromine-containing ones. acs.org

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Interactions)

The solid-state structure of this compound is stabilized by a variety of intermolecular interactions.

Hydrogen Bonding: The amine group (-NH₂) is a classic hydrogen bond donor. In the crystal structures of related anilines, N-H···N hydrogen bonds are common, often leading to the formation of chains or layers. researchgate.netacs.org The presence of other acceptor atoms, like halogens, can also lead to N-H···X (where X is a halogen) interactions. researchgate.net

Halogen Bonding: Halogen bonding is a significant directional interaction where a halogen atom acts as an electrophilic species. In molecules like this compound, the iodine and bromine atoms can act as halogen bond donors, interacting with nucleophilic sites such as the nitrogen atom of a neighboring molecule (I···N or Br···N). acs.orgresearchgate.net The iodine atom, being more polarizable, typically forms stronger halogen bonds than bromine. acs.org I···I interactions have also been observed in the crystal structure of 4-iodoaniline. researchgate.net

π-Interactions: The aromatic ring of the aniline moiety can participate in π-π stacking and C-H···π interactions, which further contribute to the stability of the crystal lattice. researchgate.net

Table 2: Common Intermolecular Interactions in Halogenated Anilines

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bonding | N-H | N, Halogen | Formation of primary structural motifs like chains and layers. researchgate.netacs.org |

| Halogen Bonding | C-I, C-Br | N, Halogen, π-system | Directional interaction crucial for crystal engineering; strength depends on the halogen (I > Br). acs.orgresearchgate.net |

| π-Interactions | Aromatic Ring (C-H) | Aromatic Ring (π-cloud) | Contributes to the overall packing efficiency and stability. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The energies involved are sufficient to excite electrons, particularly π electrons in conjugated systems, to higher energy orbitals. msu.edu

For aromatic compounds like this compound, the absorption bands in the UV-Vis spectrum typically arise from π → π* transitions of the benzene ring. The positions and intensities of these bands are influenced by the substituents on the ring. The amino group (-NH₂) is an auxochrome, which generally shifts the absorption to longer wavelengths (a bathochromic or red shift). Halogen substituents also modify the electronic properties and can affect the absorption spectrum.

In a related compound, 4-Bromo-3-chloro-5-fluoroaniline, UV-Vis spectroscopy in acetonitrile (B52724) revealed absorption bands at approximately 270 nm, corresponding to π→π* transitions. Detailed investigations on 3-chloro-4-fluoroaniline (B193440) and 2-iodoaniline (B362364) have also utilized UV-Vis spectroscopy to analyze their electronic absorption spectra and assess their photo-response. researchgate.net While specific UV-Vis data for this compound was not found in the provided search results, it is expected to exhibit characteristic absorptions in the UV region, influenced by the electronic interplay of its amine and multiple halogen substituents.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-3-fluoro-2-iodoaniline to minimize dehalogenation or side reactions?

- Methodological Answer : The synthesis of polyhalogenated anilines like this compound requires careful control of reaction conditions. Halogenated intermediates (e.g., bromine and iodine substituents) are prone to displacement under harsh conditions. A stepwise halogenation approach is recommended:

Iodination first : Introduce iodine via electrophilic substitution under mild acidic conditions (e.g., I₂/KI in H₂SO₄ at 0–5°C) to avoid competing bromine displacement .

Fluorination and bromination : Use directed ortho-metalation (DoM) strategies with LDA (lithium diisopropylamide) to install fluorine, followed by bromination using NBS (N-bromosuccinimide) .

Monitor reaction progress via LC-MS to detect dehalogenation byproducts.

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Halogenated anilines degrade via hydrolysis or photolysis. Storage recommendations include:

- Temperature : Store at 2–8°C in airtight, amber vials to prevent light exposure and moisture absorption .

- Solvent : Dissolve in dry DMSO (dimethyl sulfoxide) for long-term storage (>6 months at -20°C), as DMSO minimizes oxidative degradation .

- Handling : Use inert atmosphere (N₂/Ar) gloveboxes during aliquoting to avoid humidity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine multiple techniques for unambiguous characterization:

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., para-fluoro vs. ortho-iodo coupling patterns). Use deuterated DMSO for solubility .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Electrospray ionization (ESI) in positive mode is optimal .

- X-ray crystallography : Resolve positional ambiguities of heavy atoms (Br, I) if single crystals are obtainable .

Advanced Research Questions

Q. How can conflicting literature reports on the reactivity of this compound in cross-coupling reactions be systematically addressed?

- Methodological Answer : Discrepancies often arise from substituent electronic/steric effects. To resolve contradictions:

Reaction parameter screening : Test diverse catalysts (e.g., Pd(PPh₃)₄ vs. XPhos), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (toluene vs. DMF) .

Computational modeling : Use DFT (Density Functional Theory) to compare activation energies for Suzuki-Miyaura coupling at Br vs. I positions. The iodine atom’s larger size may sterically hinder transmetalation .

Isotopic labeling : Track coupling efficiency using ¹²⁵I-labeled analogs to quantify regioselectivity .

Q. What strategies mitigate steric hindrance during functionalization of this compound in heterocyclic synthesis?

- Methodological Answer : The bulky iodine substituent can impede nucleophilic attack. Solutions include:

- Protecting groups : Temporarily mask the amine (-NH₂) with Boc (tert-butoxycarbonyl) to reduce steric crowding during cyclization .

- Microwave-assisted synthesis : Enhance reaction kinetics under high-temperature/pressure conditions (e.g., 150°C, 20 min) to overcome steric barriers .

- Directing groups : Introduce a pyridyl directing group at the meta-position to steer metal-catalyzed C-H activation away from the iodine .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Solubility variations arise from crystallinity and solvent polarity. A systematic approach involves:

Hansen Solubility Parameters (HSP) : Calculate HSP values (δD, δP, δH) to predict compatibility. Polar aprotic solvents (DMF, DMSO) typically dissolve polyhalogenated anilines better than alcohols .

Co-solvent systems : Mix DMSO with THF (tetrahydrofuran) in a 1:3 ratio to enhance solubility while maintaining reaction compatibility .

Thermal gravimetric analysis (TGA) : Measure decomposition temperatures to identify solvents that stabilize the compound during heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.